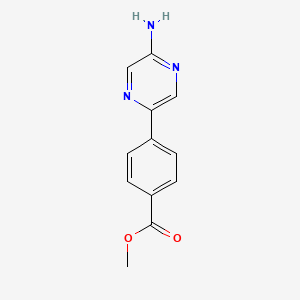![molecular formula C15H11N3O2 B12945088 2-{[(2H-Benzimidazol-2-ylidene)methyl]amino}benzoic acid CAS No. 63098-86-2](/img/structure/B12945088.png)
2-{[(2H-Benzimidazol-2-ylidene)methyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((1H-Benzo[d]imidazol-2-yl)methylene)amino)benzoic acid is a compound that features a benzimidazole moiety linked to a benzoic acid group through a methylene bridge. Benzimidazole derivatives are known for their broad range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((1H-Benzo[d]imidazol-2-yl)methylene)amino)benzoic acid typically involves the condensation of 2-aminobenzimidazole with benzaldehyde, followed by oxidation. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can also occur, especially at the imine linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .
Aplicaciones Científicas De Investigación
2-(((1H-Benzo[d]imidazol-2-yl)methylene)amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(((1H-Benzo[d]imidazol-2-yl)methylene)amino)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-(1H-Imidazol-2-yl)benzoic acid: Shares a similar structure but lacks the methylene bridge.
2-(1H-Benzo[d]imidazol-2-yl)benzoic acid: Similar but with different substituents on the benzimidazole ring.
Uniqueness: 2-(((1H-Benzo[d]imidazol-2-yl)methylene)amino)benzoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
63098-86-2 |
|---|---|
Fórmula molecular |
C15H11N3O2 |
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-ylmethylideneamino)benzoic acid |
InChI |
InChI=1S/C15H11N3O2/c19-15(20)10-5-1-2-6-11(10)16-9-14-17-12-7-3-4-8-13(12)18-14/h1-9H,(H,17,18)(H,19,20) |
Clave InChI |
LHPAQZPZAJODNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)N=CC2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-](/img/structure/B12945006.png)
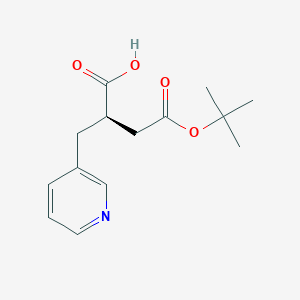
![4-[(2-Chloro-6-fluoro-phenyl)methyl]piperidine](/img/structure/B12945026.png)

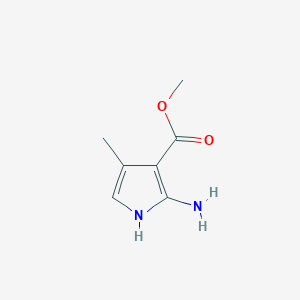
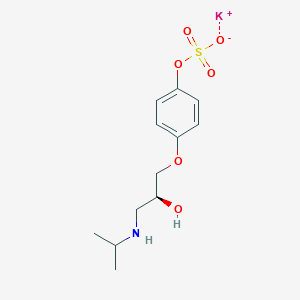

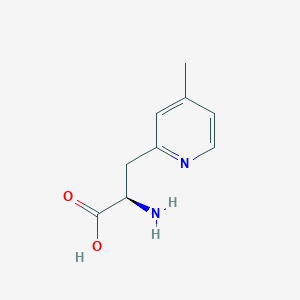
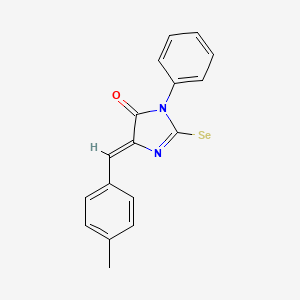

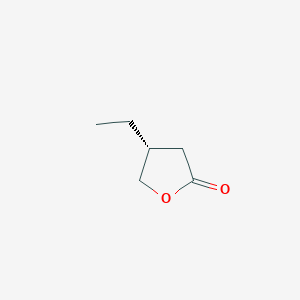
![1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethan-1-one](/img/structure/B12945081.png)
